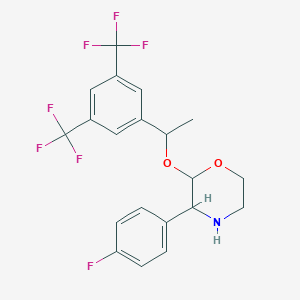

![molecular formula C20H20F3N3O5S B12291921 N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B12291921.png)

N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

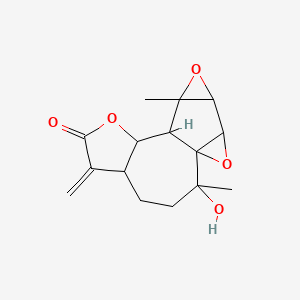

BMS-641988 is a nonsteroidal antiandrogen developed by Bristol-Myers Squibb for the treatment of prostate cancer. It acts as a potent competitive antagonist of the androgen receptor, showing significantly higher affinity and potency compared to other antiandrogens like bicalutamide . Despite its promising preclinical results, the clinical development of BMS-641988 was halted due to adverse effects observed during trials .

準備方法

The synthesis of BMS-641988 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of cyclization and functional group transformations. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact .

化学反応の分析

BMS-641988 undergoes various chemical reactions, including:

Reduction: The compound can be reduced by cytosolic reductases to form active metabolites.

Substitution: It can undergo substitution reactions, particularly involving the cyano and trifluoromethyl groups on the aromatic ring.

Common reagents and conditions used in these reactions include oxidizing agents like CYP3A4 enzymes and reducing agents like cytosolic reductases. The major products formed from these reactions are active metabolites that contribute to the compound’s overall pharmacological profile .

科学的研究の応用

BMS-641988 has been extensively studied for its potential in treating prostate cancer. Its high affinity for the androgen receptor and potent antiandrogenic activity make it a valuable tool in understanding androgen receptor signaling and its role in prostate cancer progression . Additionally, BMS-641988 has been used in preclinical models to study the effects of androgen receptor inhibition on tumor growth and gene expression . Despite its limited clinical use, the compound continues to be a subject of research in the fields of medicinal chemistry and oncology .

作用機序

BMS-641988 exerts its effects by competitively binding to the androgen receptor, thereby inhibiting the receptor’s activation by endogenous androgens. This inhibition prevents the transcription of androgen-responsive genes, leading to reduced tumor growth and proliferation in androgen-dependent prostate cancer . The compound’s high binding affinity and potency are attributed to its unique chemical structure, which allows for strong interactions with the androgen receptor .

類似化合物との比較

BMS-641988 is compared to other antiandrogens such as bicalutamide, enzalutamide, and apalutamide. It shows a significantly higher binding affinity and potency compared to bicalutamide . unlike enzalutamide and apalutamide, BMS-641988 was not marketed due to adverse effects observed during clinical trials . The unique aspect of BMS-641988 lies in its ability to generate a transcriptomic profile similar to castration, which is not observed with other antiandrogens .

Similar Compounds

- Bicalutamide

- Enzalutamide

- Apalutamide

- Darolutamide

BMS-641988’s unique preclinical profile and its potent antiandrogenic activity make it a valuable compound for research, despite its limited clinical application .

特性

分子式 |

C20H20F3N3O5S |

|---|---|

分子量 |

471.5 g/mol |

IUPAC名 |

N-[2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |

InChI |

InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3 |

InChIキー |

HYNANJUKEMCYEQ-UHFFFAOYSA-N |

正規SMILES |

CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)

![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)

![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)

![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)

![[6,7-diacetyloxy-2-[[6-acetyloxy-7-[[6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B12291910.png)

![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)